MDR1 Efflux Overcoming: Hexahydropyrazino[1,2-a]indole vs. Octahydropyrrolo[1,2-a]pyrazine Scaffold in IAP Antagonist Programs
In a direct scaffold comparison study, the octahydropyrrolo[1,2-a]pyrazine derivative T-3256336 (compound 2) was abandoned due to susceptibility to MDR1-mediated efflux. The hexahydropyrazino[1,2-a]indole scaffold was designed de novo to increase lipophilicity and decrease basicity, resulting in compound 50 that achieved XIAP IC₅₀ 23 nM, cIAP IC₅₀ 1.1 nM, and MDA-MB-231 GI₅₀ 2.8 nM—while maintaining high membrane permeability and low MDR1 substrate potential [1]. The parent scaffold (CAS 1346672-36-3) is the unsubstituted core from which this optimized series was constructed.
| Evidence Dimension | MDR1 substrate susceptibility and target potency |
|---|---|
| Target Compound Data | XIAP IC₅₀ 23 nM, cIAP IC₅₀ 1.1 nM, MDA-MB-231 GI₅₀ 2.8 nM (compound 50); low MDR1 substrate potential |
| Comparator Or Baseline | Octahydropyrrolo[1,2-a]pyrazine T-3256336: potent IAP antagonist but susceptible to MDR1-mediated efflux (quantitative efflux ratio not reported in abstract; scaffold deprioritized) |
| Quantified Difference | Scaffold switch enabled retention of target potency while overcoming MDR1 efflux limitation |
| Conditions | XIAP/cIAP binding inhibition assay; MDA-MB-231 breast cancer cell growth inhibition; MDR1-overexpressing cell permeability assay |
Why This Matters
For teams developing IAP antagonists or any program where MDR1 efflux is a known liability, the hexahydro scaffold provides a validated escape from efflux-driven attrition—a property not shared by the octahydropyrrolopyrazine core.
- [1] Shiokawa Z, Hashimoto K, Saito B, et al. Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells. Bioorg Med Chem. 2013;21(24):7938-7954. doi:10.1016/j.bmc.2013.09.067. View Source
